O-Methyl-demethyl gamma-amanitin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

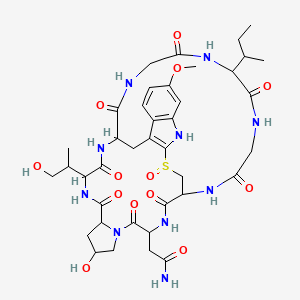

O-Methyl-demethyl gamma-amanitin, also known as this compound, is a useful research compound. Its molecular formula is C39H54N10O13S and its molecular weight is 903 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

O-Methyl-demethyl gamma-amanitin has garnered attention in pharmaceutical research due to its ability to inhibit RNA polymerase II, which plays a crucial role in transcription regulation. This inhibition can lead to significant therapeutic applications:

- Cancer Treatment : The compound's mechanism of action suggests potential use in targeting cancer cells by disrupting their transcriptional machinery. Research indicates that derivatives of amatoxins can be engineered for selective delivery to tumor cells, enhancing their therapeutic index while minimizing toxicity to healthy tissues .

- Drug Development : this compound's unique binding affinity for RNA polymerase II has been explored through competition binding assays. These studies are essential for elucidating the molecular mechanisms underlying its inhibitory effects and potential therapeutic uses .

Toxicological Studies

Understanding the toxicokinetics of this compound is vital for assessing its safety profile:

- Toxicokinetics : Studies show that the compound exhibits distinct absorption and distribution characteristics compared to other amatoxins. For instance, research on beta-amanitin reveals that its accumulation in organs such as the liver and kidneys correlates with toxicity, suggesting similar patterns may exist for this compound .

- Protective Agents : Investigations into protective agents against amanitin-induced liver injury highlight the importance of understanding how this compound interacts with biological systems. Such studies can inform strategies for mitigating toxicity during therapeutic applications .

Molecular Characterization and Mechanistic Studies

The molecular characterization of this compound is crucial for advancing its applications:

- Binding Studies : Research has focused on the compound's binding kinetics with RNA polymerase II, revealing insights into how structural modifications affect its inhibitory potency. Techniques such as liquid chromatography-high resolution mass spectrometry have been employed to analyze its interactions at a molecular level .

- Transport Mechanisms : Investigations into the uptake mechanisms of this compound in human hepatocytes provide insights into its pharmacokinetics and potential drug-drug interactions. Understanding these interactions is essential for predicting the compound's behavior in vivo .

Comparative Analysis with Other Amatoxins

This compound can be compared with other amatoxins to highlight its unique properties:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| Gamma-Amanitin | Cyclic octapeptide | Inhibits RNA polymerase II | Base structure without modifications |

| Alpha-Amanitin | Similar cyclic structure | Stronger inhibitor than gamma | Contains additional hydroxyl groups |

| Beta-Amanitin | Variations in amino acid sequence | Less potent than alpha and gamma | Differences in toxicity profile |

| This compound | Methylated derivative | Modified inhibition profile | Enhanced solubility and bioavailability |

The methylation at specific positions alters the interaction dynamics with biological targets compared to other similar compounds, potentially leading to improved therapeutic outcomes.

Eigenschaften

CAS-Nummer |

29030-16-8 |

|---|---|

Molekularformel |

C39H54N10O13S |

Molekulargewicht |

903 g/mol |

IUPAC-Name |

2-[34-butan-2-yl-8-hydroxy-13-(1-hydroxypropan-2-yl)-22-methoxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide |

InChI |

InChI=1S/C39H54N10O13S/c1-5-17(2)31-36(58)42-12-29(53)43-26-16-63(61)38-22(21-7-6-20(62-4)9-23(21)46-38)10-24(33(55)41-13-30(54)47-31)44-37(59)32(18(3)15-50)48-35(57)27-8-19(51)14-49(27)39(60)25(11-28(40)52)45-34(26)56/h6-7,9,17-19,24-27,31-32,46,50-51H,5,8,10-16H2,1-4H3,(H2,40,52)(H,41,55)(H,42,58)(H,43,53)(H,44,59)(H,45,56)(H,47,54)(H,48,57) |

InChI-Schlüssel |

PUHXEOFNJOLESC-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)CO)C5=C(N3)C=C(C=C5)OC |

Kanonische SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)CO)C5=C(N3)C=C(C=C5)OC |

Synonyme |

2-methyl-demethyl gamma-amanitin methyl-dehydroxymethyl-alpha-amanitin o-methyl-demethyl gamma-amanitin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.